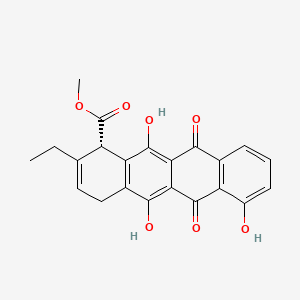

1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)-

Description

1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- (CAS: 75324-01-5) is a polycyclic anthraquinone derivative with a naphthacene core. Its structure features:

- A 2-ethyl substituent on the tetracyclic backbone.

- Three hydroxyl groups at positions 5, 7, and 12.

- Two ketone groups at positions 6 and 11.

- A methyl ester at the carboxylic acid terminus.

- (S)-configuration, critical for stereospecific interactions .

This compound is structurally related to anthracycline antibiotics like Aclacinomycin A (synonym in ), which share the naphthacenecarboxylic acid backbone but differ in glycosylation and substitution patterns .

Properties

CAS No. |

75324-01-5 |

|---|---|

Molecular Formula |

C22H18O7 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

methyl (1S)-2-ethyl-5,7,12-trihydroxy-6,11-dioxo-1,4-dihydrotetracene-1-carboxylate |

InChI |

InChI=1S/C22H18O7/c1-3-9-7-8-11-15(13(9)22(28)29-2)21(27)17-16(19(11)25)20(26)14-10(18(17)24)5-4-6-12(14)23/h4-7,13,23,25,27H,3,8H2,1-2H3/t13-/m0/s1 |

InChI Key |

DUESSPZZBNOZKI-ZDUSSCGKSA-N |

Isomeric SMILES |

CCC1=CCC2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |

Canonical SMILES |

CCC1=CCC2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |

Origin of Product |

United States |

Preparation Methods

Microbial Fermentation and Isolation

The primary natural source of aclarubicin is fermentation by specific Streptomyces strains. The process involves culturing the bacteria under controlled conditions to produce the anthracycline compound, which is then extracted and purified. This method is favored for producing the complex glycosylated anthracycline core with high stereochemical fidelity.

- The fermentation broth is subjected to solvent extraction, typically with organic solvents such as ethyl acetate or butanol.

- Purification involves chromatographic techniques to isolate the compound with >95% purity.

- This method yields the compound with the natural stereochemistry, including the (S)-configuration at the methyl ester position.

Semi-Synthetic Chemical Modifications

Starting from the naturally isolated product, chemical modifications can be performed to alter functional groups or improve pharmacological properties. These modifications include:

- Esterification: Conversion of the carboxylic acid to methyl ester using methanol and acid catalysis.

- Hydroxyl group modifications: Protection or derivatization of the tri-hydroxy groups at positions 5, 7, and 12.

- Oxidation/reduction: Adjusting the oxidation state of the keto groups at positions 6 and 11 to modify biological activity.

These steps are generally carried out under mild conditions to preserve the sensitive anthracycline core and stereochemistry.

Comparative Table of Preparation Methods

| Preparation Method | Description | Advantages | Challenges | Typical Yield/Purity |

|---|---|---|---|---|

| Microbial Fermentation | Culturing Streptomyces and extraction | High stereochemical fidelity, natural product | Requires bioreactor setup, batch variability | High purity (>95%) |

| Semi-Synthetic Modification | Chemical derivatization of isolated compound | Allows functional group tailoring | Sensitive to harsh conditions, multi-step | Moderate to high |

| Total Chemical Synthesis | Multi-step organic synthesis from basic precursors | Access to novel derivatives, stereochemical control | Complex, time-consuming, low overall yield | Variable, often lower |

Chemical Reactions Analysis

1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions, such as nucleophilic substitution, can replace certain functional groups with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of naphthacenecarboxylic acids exhibit promising anticancer properties. For instance:

- A study demonstrated that compounds similar to 1-naphthacenecarboxylic acid can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Specific analogs have shown efficacy against breast cancer and leukemia by targeting key signaling pathways involved in cell proliferation and survival.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial effects:

- In vitro studies revealed that it possesses activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus.

- Its mechanism involves disrupting bacterial cell wall synthesis and function.

Biochemical Applications

1. Enzyme Inhibition

1-Naphthacenecarboxylic acid derivatives are known to act as enzyme inhibitors:

- They have been studied as potential inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.

- The inhibition of these enzymes may lead to the development of new anti-inflammatory drugs.

2. Antioxidant Activity

Research has shown that this compound exhibits antioxidant properties:

- It can scavenge free radicals and reduce oxidative stress in cellular models.

- This activity suggests potential applications in neuroprotection and the treatment of neurodegenerative diseases.

Materials Science Applications

1. Polymer Synthesis

The compound can be utilized in the synthesis of advanced polymer materials:

- Its reactive functional groups allow for incorporation into polymer matrices, enhancing mechanical properties and thermal stability.

- Research into biodegradable polymers has identified this compound as a potential building block for environmentally friendly materials.

Case Studies

Mechanism of Action

The mechanism of action of 1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences among analogs:

Pharmacological and Physicochemical Properties

- Target Compound (75324-01-5): The absence of glycosyl groups (unlike Aclacinomycin A) likely reduces DNA-binding affinity but may improve membrane permeability due to the methyl ester .

- Aclacinomycin A Hydrochloride: Glycosylation enables interaction with topoisomerase II, making it clinically effective against leukemia and solid tumors .

- 4-O-Glucopyranosyl-ε-rhodomycinone (62720-19-8): The glucopyranosyl group enhances aqueous solubility, which may reduce cardiotoxicity compared to non-glycosylated analogs .

Stereochemical Considerations

The (S)-configuration of the target compound distinguishes it from analogs like 83759-50-6 (), which has (1R,2S,4S) stereochemistry. Such differences impact binding to biological targets like DNA or enzymes .

Biological Activity

1-Naphthacenecarboxylic acid derivatives have garnered attention in recent years due to their diverse biological activities. This article focuses on the compound 1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- , exploring its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of the Compound

The synthesis of 1-naphthacenecarboxylic acid derivatives typically involves multi-step organic reactions that may include functional group modifications and cyclization processes. The methyl ester form is often synthesized through esterification reactions involving the respective carboxylic acid and methanol under acidic conditions.

Biological Activity Overview

The biological activities of naphthalene derivatives are wide-ranging and include:

- Antimicrobial Activity : Naphthalene derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies indicate that certain naphthalene-based compounds exhibit higher efficacy than standard antibiotics against mycobacterial strains such as Mycobacterium avium subsp. paratuberculosis .

- Anticancer Properties : Research has demonstrated that naphthalene derivatives can inhibit the proliferation of cancer cells. For example, a series of 1-hydroxynaphthalene-2-carboxanilides were tested against human colon carcinoma cell lines with promising results . The mechanism of action often involves interaction with cellular signaling pathways such as HSP90 and TRAP1 mediated pathways .

- Antioxidant Activity : Compounds derived from naphthalene structures have been assessed for their antioxidant capabilities. This activity is crucial in mitigating oxidative stress in biological systems .

Structure-Activity Relationship (SAR)

The effectiveness of naphthalene derivatives can often be correlated with their structural features. Key factors influencing biological activity include:

- Substituent Effects : The presence and position of substituents on the naphthalene ring can significantly alter the compound's lipophilicity and reactivity. For instance, modifications to the hydroxyl groups have been linked to enhanced anticancer activity .

- Hydroxyl Groups : The presence of multiple hydroxyl groups tends to increase the compound's ability to interact with biological targets. This is evident in studies where hydroxylated naphthalene derivatives exhibited improved cytotoxicity against cancer cells compared to their non-hydroxylated counterparts .

Case Study 1: Antimycobacterial Activity

A study assessed various naphthalene derivatives for their antimycobacterial properties. The most active compounds demonstrated a two-fold higher activity than rifampicin and three-fold higher than ciprofloxacin against Mycobacterium avium subsp. paratuberculosis .

Case Study 2: Anticancer Activity

In another investigation involving a series of synthesized compounds based on naphthalene structures, twelve out of twenty-four compounds showed significant inhibitory actions on HCT-116 colon cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . This highlights the potential for targeted cancer therapies utilizing these naphthalene derivatives.

Q & A

Basic Synthesis and Purification

Q1: What are the standard synthetic routes for preparing this compound, and how can purity be optimized? A: The synthesis involves multi-step reactions, including esterification of the naphthacenecarboxylic acid core and regioselective hydroxylation/oxidation. Key steps:

- Esterification: Use methyl chloride or dimethyl sulfate under basic conditions to introduce the methyl ester group .

- Hydroxylation/Oxidation: Employ catalytic OsO₄ for dihydroxylation or Mn(OAc)₃ for ketone formation, with strict temperature control to avoid side reactions .

- Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar hydroxyl/keto derivatives. Crystallization from ethanol/water improves purity (>98%) .

Advanced Q1: How to address low yields in the final esterification step due to steric hindrance? A: Optimize reaction kinetics using microwave-assisted synthesis (120°C, 30 min) to enhance reagent accessibility. Alternatively, employ bulky base catalysts (e.g., DBU) to mitigate steric effects .

Stereochemical Analysis

Q2: How is the (S)-configuration verified experimentally? A: Use X-ray crystallography for definitive structural assignment. For routine analysis, chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers, with optical rotation ([α]D²⁵) compared to literature values .

Advanced Q2: What computational methods validate stereochemistry in silico? A: Density Functional Theory (DFT)-based simulations (e.g., Gaussian09) calculate theoretical optical rotations and compare them to experimental data. Molecular docking studies assess enantiomer-specific binding to biological targets (e.g., tetracycline-binding proteins) .

Mechanistic Studies in Biological Systems

Q3: What assays identify the compound’s molecular targets? A:

- Enzyme Inhibition: Screen against bacterial dihydrofolate reductase (DHFR) or topoisomerase IV using fluorometric assays (IC₅₀ determination) .

- Receptor Binding: Radiolabeled ligand displacement assays (e.g., ³H-tetracycline) quantify affinity for ribosomal subunits .

Advanced Q3: How to resolve contradictory activity data across bacterial strains? A: Perform transcriptomic profiling (RNA-seq) on resistant strains to identify upregulated efflux pumps (e.g., TetA/B). Complement with membrane permeability assays using fluorescent probes (e.g., ethidium bromide) .

Analytical Challenges

Q4: What techniques detect degradation products under varying pH conditions? A: LC-MS/MS (ESI-negative mode) identifies hydrolyzed esters (m/z shifts) and oxidized derivatives. Stability-indicating assays (ICH guidelines) validate method robustness .

Advanced Q4: How to quantify trace impurities in bulk samples? A: Use NMR-PURESC (purge pulse sequences) to suppress solvent signals and enhance sensitivity for low-abundance impurities (<0.1%) .

Toxicity and Safety

Q5: What in vitro models assess renal toxicity risks? A: Proximal tubule cell lines (HK-2) exposed to the compound (10–100 µM) are evaluated for oxidative stress (ROS assays) and apoptosis (caspase-3/7 activity). Compare to nephrotoxic controls (e.g., cisplatin) .

Advanced Q5: How to mitigate hepatotoxicity observed in preclinical studies? A: Co-administer N-acetylcysteine (ROS scavenger) in rodent models. Monitor hepatic enzymes (ALT/AST) and perform histopathology to assess efficacy .

Data Contradictions

Q6: Why do antimicrobial activity results vary between MIC and time-kill assays? A: MIC assays measure static effects, while time-kill curves reflect bactericidal kinetics. Reconcile discrepancies by testing under nutrient-limited conditions to mimic in vivo stress .

Stability in Formulation

Q7: How to stabilize the compound in aqueous buffers for in vivo delivery? A: Use lyophilization with cryoprotectants (trehalose/mannitol) and store at -80°C. For liquid formulations, add antioxidants (0.01% ascorbic acid) and buffer at pH 6.5–7.0 to prevent hydrolysis .

Structure-Activity Relationships (SAR)

Q8: Which substituents are critical for antibacterial activity? A: The C-5/C-12 hydroxyl groups and C-6/C-11 ketones are essential for ribosomal binding. Ethyl substitution at C-2 enhances lipophilicity and membrane penetration .

Regulatory Compliance

Q9: What documentation is required for regulatory submission of analogs? A: Include ICH M7-compliant impurity profiles , genotoxicity data (Ames test), and pharmacokinetic studies (rodent plasma half-life, metabolite identification) .

Method Validation

Q10: How to validate a new HPLC method for quantifying this compound? A: Follow ICH Q2(R1) guidelines:

- Linearity: R² ≥0.999 over 50–150% target concentration.

- Accuracy: 98–102% recovery in spiked samples.

- Precision: ≤2% RSD for intra/inter-day replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.